molecular formula C11H15ClO3S B12557157 {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride CAS No. 143111-31-3

{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride

Cat. No.: B12557157
CAS No.: 143111-31-3
M. Wt: 262.75 g/mol
InChI Key: BHRBOOKXUXZHEA-UHFFFAOYSA-M
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Description

{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium compound with a phenyl group substituted with a hydroxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfonium salt with a hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The hydroxypropanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl sulfonium compounds.

Scientific Research Applications

{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride involves its interaction with molecular targets through its sulfonium group. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and alteration of their function. This reactivity is exploited in various applications, including catalysis and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is unique due to its sulfonium group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143111-31-3

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

[4-(2-hydroxypropanoyloxy)phenyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C11H15O3S.ClH/c1-8(12)11(13)14-9-4-6-10(7-5-9)15(2)3;/h4-8,12H,1-3H3;1H/q+1;/p-1

InChI Key

BHRBOOKXUXZHEA-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[S+](C)C)O.[Cl-]

Origin of Product

United States

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